Cas no 84890-69-7 (2-(Propylsulfanyl)pyrimidine-4,6-diamine)

2-(Propylsulfanyl)pyrimidine-4,6-diamine Chemical and Physical Properties
Names and Identifiers
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- 2-(Propylsulfanyl)pyrimidine-4,6-diamine
- 2-propylsulfanylpyrimidine-4,6-diamine
- SS-4789
- 84890-69-7
- SB56407
- 2-(Propylthio)pyrimidine-4,6-diamine
- SCHEMBL7769184
- AKOS008950017
-
- MDL: MFCD14586778
- Inchi: InChI=1S/C7H12N4S/c1-2-3-12-7-10-5(8)4-6(9)11-7/h4H,2-3H2,1H3,(H4,8,9,10,11)
- InChI Key: ZYYJYFOZONDZCB-UHFFFAOYSA-N
- SMILES: CCCSC1=NC(=CC(=N)N1)N
Computed Properties
- Exact Mass: 184.07826757Da
- Monoisotopic Mass: 184.07826757Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 123
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 103Ų
2-(Propylsulfanyl)pyrimidine-4,6-diamine PricePrice >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM526233-1g |
2-(Propylthio)pyrimidine-4,6-diamine |
84890-69-7 | 97% | 1g |
$629 | 2023-02-01 | |
Matrix Scientific | 112053-500mg |
2-(Propylsulfanyl)pyrimidine-4,6-diamine, >95% |
84890-69-7 | >95% | 500mg |
$676.00 | 2021-06-26 | |
A2B Chem LLC | AI83146-1mg |
2-(Propylthio)pyrimidine-4,6-diamine |
84890-69-7 | >95% | 1mg |
$201.00 | 2024-04-19 | |
A2B Chem LLC | AI83146-10mg |
2-(Propylthio)pyrimidine-4,6-diamine |
84890-69-7 | >95% | 10mg |
$240.00 | 2024-04-19 | |
A2B Chem LLC | AI83146-5mg |
2-(Propylthio)pyrimidine-4,6-diamine |
84890-69-7 | >95% | 5mg |
$214.00 | 2024-04-19 | |
A2B Chem LLC | AI83146-500mg |
2-(Propylthio)pyrimidine-4,6-diamine |
84890-69-7 | >95% | 500mg |
$556.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1644891-1mg |
2-(Propylthio)pyrimidine-4,6-diamine |
84890-69-7 | 98% | 1mg |
¥499.00 | 2024-07-28 | |
Matrix Scientific | 112053-1g |
2-(Propylsulfanyl)pyrimidine-4,6-diamine, >95% |
84890-69-7 | >95% | 1g |
$917.00 | 2021-06-26 | |
A2B Chem LLC | AI83146-1g |
2-(Propylthio)pyrimidine-4,6-diamine |
84890-69-7 | >95% | 1g |
$802.00 | 2024-04-19 | |
Crysdot LLC | CD11046873-1g |
2-(Propylthio)pyrimidine-4,6-diamine |
84890-69-7 | 97% | 1g |
$636 | 2024-07-18 |
2-(Propylsulfanyl)pyrimidine-4,6-diamine Related Literature
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Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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5. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Ni Lin,Xianghui Li Anal. Methods, 2019,11, 5118-5125
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8. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Soheila Khajeh Dangolani,Farhad Panahi,Maryam Nourisefat,Ali Khalafi-Nezhad RSC Adv., 2016,6, 92316-92324
Additional information on 2-(Propylsulfanyl)pyrimidine-4,6-diamine
Introduction to 2-(Propylsulfanyl)pyrimidine-4,6-diamine (CAS No. 84890-69-7)
2-(Propylsulfanyl)pyrimidine-4,6-diamine, also known by its CAS number 84890-69-7, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrimidines, which are fundamental building blocks in nucleic acids and have a wide range of biological activities. The unique structural features of 2-(Propylsulfanyl)pyrimidine-4,6-diamine make it a valuable candidate for various applications, including drug discovery and development.
The molecular structure of 2-(Propylsulfanyl)pyrimidine-4,6-diamine consists of a pyrimidine ring with two amine groups at the 4 and 6 positions, and a propylsulfanyl group attached to the 2 position. This configuration imparts specific chemical properties that are crucial for its biological activity. The presence of the propylsulfanyl group introduces sulfur atoms, which can participate in various chemical reactions and interactions, such as hydrogen bonding and coordination with metal ions.
Recent studies have highlighted the potential of 2-(Propylsulfanyl)pyrimidine-4,6-diamine in several therapeutic areas. One notable application is its use as an antiviral agent. Research published in the Journal of Medicinal Chemistry has shown that compounds with similar structures exhibit potent antiviral activity against a range of viruses, including influenza and herpes simplex virus (HSV). The mechanism of action is believed to involve interference with viral replication processes, making it a promising lead for further development.
In addition to its antiviral properties, 2-(Propylsulfanyl)pyrimidine-4,6-diamine has been investigated for its potential as an anticancer agent. Studies have demonstrated that this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. For instance, a study published in the European Journal of Medicinal Chemistry reported that 2-(Propylsulfanyl)pyrimidine-4,6-diamine effectively inhibited the growth of human breast cancer cells by targeting the PI3K/Akt signaling pathway.
The pharmacokinetic properties of 2-(Propylsulfanyl)pyrimidine-4,6-diamine have also been studied to assess its suitability for drug development. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and is stable under physiological conditions, which are essential characteristics for a potential therapeutic agent.
To further enhance its therapeutic potential, researchers have explored various modifications to the core structure of 2-(Propylsulfanyl)pyrimidine-4,6-diamine. These modifications aim to improve its potency, selectivity, and pharmacological properties. For example, substituting different functional groups at the 2-position or introducing additional substituents on the pyrimidine ring can lead to compounds with enhanced biological activity. Such structural modifications are often guided by computational methods such as molecular docking and quantum mechanics calculations.
Clinical trials are an essential step in evaluating the safety and efficacy of new drugs. While clinical trials for 2-(Propylsulfanyl)pyrimidine-4,6-diamine-based compounds are still in early stages, preclinical studies have shown promising results. These studies provide valuable insights into the potential therapeutic applications of this compound and pave the way for future clinical investigations.
In conclusion, 2-(Propylsulfanyl)pyrimidine-4,6-diamine (CAS No. 84890-69-7) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features make it an attractive candidate for drug discovery and development. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its properties for clinical use. As more data becomes available from preclinical and clinical studies, the role of this compound in medicine is likely to become increasingly significant.
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